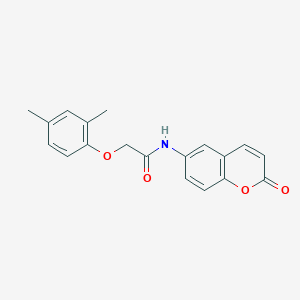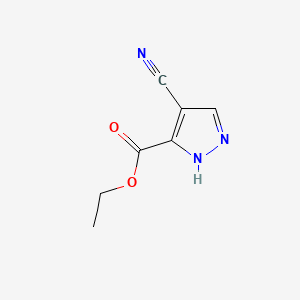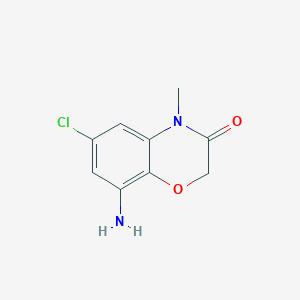
2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 2,4-dimethylphenoxy group and a 2-oxo-2H-chromen-6-yl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylphenol and 6-amino-2H-chromen-2-one.
Formation of Intermediate: The 2,4-dimethylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dimethylphenoxy)acetyl chloride.
Coupling Reaction: The intermediate 2-(2,4-dimethylphenoxy)acetyl chloride is then reacted with 6-amino-2H-chromen-2-one in the presence of a base such as pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification Techniques: Utilizing recrystallization, chromatography, or other purification methods to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and chromenyl groups can be oxidized under specific conditions.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to form corresponding alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets. The chromenyl moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-4-yl)acetamide
- 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-8-yl)acetamide
- 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-3-yl)acetamide
Uniqueness
2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide is unique due to the specific positioning of the chromenyl group at the 6-position, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-oxochromen-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-3-6-16(13(2)9-12)23-11-18(21)20-15-5-7-17-14(10-15)4-8-19(22)24-17/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBPBUFMWBWUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726233.png)




![N-(4-morpholinophenyl)-N-[(E)-(4-propoxyphenyl)methylidene]amine](/img/structure/B2726241.png)
![6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid](/img/structure/B2726243.png)




